molecular formula C20H15BrN4O2 B5202461 5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide

5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide

Cat. No.: B5202461
M. Wt: 423.3 g/mol
InChI Key: GFNOZEMOFLEIFO-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide typically involves multiple steps. One common route starts with the bromination of 2-methoxybenzoic acid, followed by the formation of the benzamide derivative. The benzotriazole moiety is then introduced through a coupling reaction with 2-phenylbenzotriazole. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromo-N-methoxy-N-methylbenzamide
  • 5-bromo-2-methoxypyridine
  • 5-bromo-2-methyl-2-pentene

Uniqueness

5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide is unique due to its combination of functional groups and the presence of the benzotriazole moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c1-27-19-10-7-13(21)11-16(19)20(26)22-14-8-9-17-18(12-14)24-25(23-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNOZEMOFLEIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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